
4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-oxobutanoic acid with an appropriate reagent to induce cyclization, forming the tetrahydrofuran ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The molecular targets and pathways involved vary widely, reflecting the compound’s versatility in different contexts.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-oxotetrahydrofuran-3-yl propiolate: A derivative with a propiolate group, used in various organic synthesis reactions.
4,4-Dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylic acid: A compound with a similar ring structure but different functional groups, used in different chemical contexts.
Uniqueness: 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
4,4-dimethyl-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3-11-6(10)4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9) |
Clé InChI |
PSHGXQLBYYSXTO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


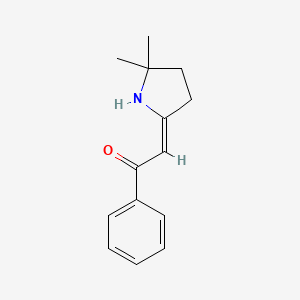
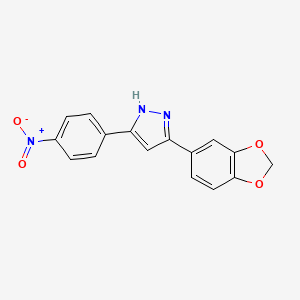
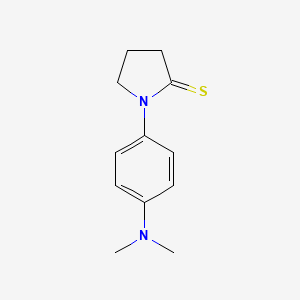
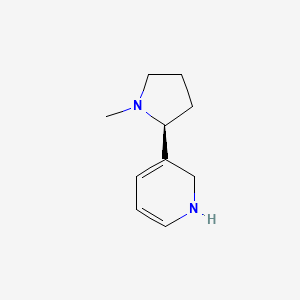
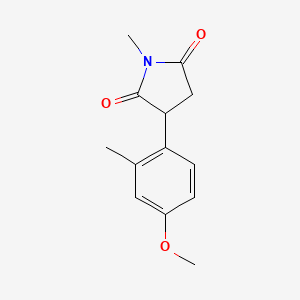
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
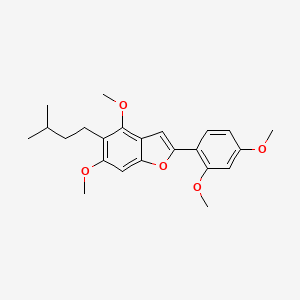
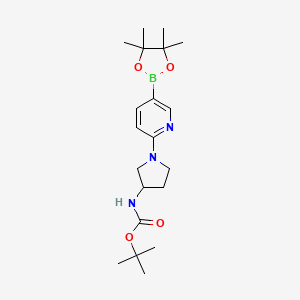

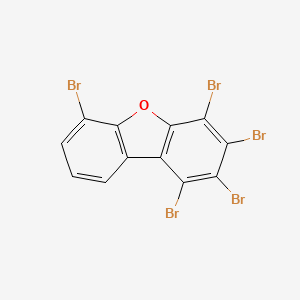
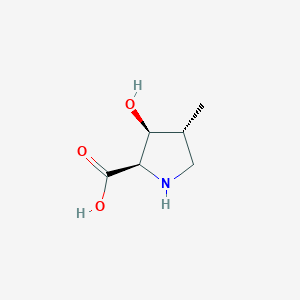
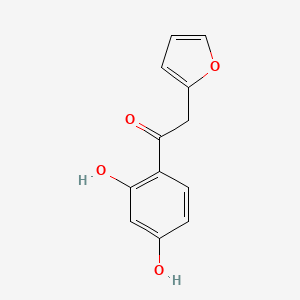
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
